(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
The compound (2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone, known for its potential biological activities, has been studied in various contexts within chemistry, biology, and medicine. Its structural complexity involves a pyridine moiety, a difluorophenyl group, and a bicyclic azabicyclo system, which together offer a unique framework for interacting with biological targets.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of (2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone generally involves the following key steps:
Formation of the bicyclic structure: : This step can involve a Diels-Alder reaction or other cycloaddition reactions to form the azabicyclo[3.2.1]octane scaffold.
Introduction of the pyridin-3-yloxy group: : Typically achieved via a nucleophilic substitution reaction.
Attachment of the 2,6-difluorophenyl group: : Achieved via a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.
Industrial production methods: On an industrial scale, these reactions are optimized for high yield and purity, often involving:
Use of catalytic agents to speed up the reactions.
Continuous flow chemistry techniques to maintain consistent reaction conditions.
Advanced purification methods such as chromatography and recrystallization to ensure product quality.
Chemical Reactions Analysis
Types of reactions:
Oxidation: : The compound can undergo oxidation reactions at specific sites, potentially leading to the formation of hydroxylated metabolites.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Substitution reactions, particularly nucleophilic aromatic substitutions on the difluorophenyl ring.
Common reagents and conditions:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as sodium borohydride.
Substitution: : Utilization of nucleophiles like amines or alkoxides.
Major products formed:
Hydroxylated derivatives from oxidation.
Alcohol derivatives from reduction.
Various substituted products from nucleophilic aromatic substitution.
Scientific Research Applications
In Chemistry:
Acts as a precursor in the synthesis of more complex molecules.
Used in studying reaction mechanisms due to its reactivity profile.
In Biology:
Investigated for potential pharmacological activities, such as enzyme inhibition or receptor binding.
In Medicine:
Potentially studied for therapeutic effects in treating certain medical conditions, although specific applications require further research.
In Industry:
Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved are typically related to the modulation of biochemical signals or metabolic processes.
Comparison with Similar Compounds
(2,6-difluorophenyl)(1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
(2,5-difluorophenyl)(1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Uniqueness:
The specific positioning of the fluorine atoms on the phenyl ring can significantly affect the compound's reactivity and interaction with biological targets.
The unique combination of the bicyclic structure and the pyridine moiety sets it apart from other similar compounds, potentially leading to distinct biological activities and applications.
This compound’s potential is still being unraveled, with ongoing research to further explore and harness its unique properties.
Properties
IUPAC Name |
(2,6-difluorophenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-16-4-1-5-17(21)18(16)19(24)23-12-6-7-13(23)10-15(9-12)25-14-3-2-8-22-11-14/h1-5,8,11-13,15H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLOOKNFBHMVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=CC=C3F)F)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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